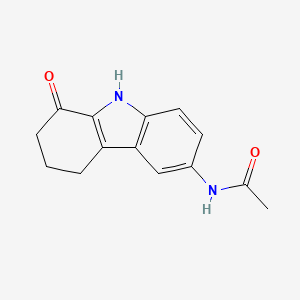

N-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl)acetamide

Description

N-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl)acetamide (CAS: 424798-07-2) is a carbazole-derived compound with a molecular formula of C₁₄H₁₄N₂O₂ and a molar mass of 242.27 g/mol . Its structure features a partially hydrogenated carbazole core (tetrahydro-1H-carbazol-6-yl) substituted with an acetamide group at the 1-oxo position. This scaffold is of interest in medicinal chemistry due to the carbazole moiety’s prevalence in bioactive molecules, including kinase inhibitors and anticancer agents.

Properties

IUPAC Name |

N-(8-oxo-5,6,7,9-tetrahydrocarbazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-8(17)15-9-5-6-12-11(7-9)10-3-2-4-13(18)14(10)16-12/h5-7,16H,2-4H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNYGHNNHEJLTLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)NC3=C2CCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl)acetamide typically involves the following steps:

Formation of 1,2,3,4-Tetrahydrocarbazole: This is achieved through the reduction of carbazole using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation: The 1,2,3,4-tetrahydrocarbazole undergoes oxidation to form 1-oxo-1,2,3,4-tetrahydrocarbazole.

Acetylation: The resulting compound is then acetylated using acetic anhydride to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl)acetamide can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can further modify the carbazole ring structure.

Reduction: Reduction reactions can be used to convert the carbazole derivatives to simpler structures.

Substitution: Substitution reactions can introduce different functional groups to the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed: The major products formed from these reactions include various carbazole derivatives with different functional groups, which can be used for further research and applications.

Scientific Research Applications

Medicinal Chemistry

N-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl)acetamide has been investigated for its potential biological activities:

- Anticancer Activity: Studies have shown that derivatives of carbazole exhibit significant anticancer properties. The specific structure of this compound allows it to interact with various molecular targets involved in cancer progression .

- Antimicrobial Properties: Research indicates that this compound may possess antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics .

Organic Synthesis

The compound serves as an important intermediate in the synthesis of other carbazole derivatives. Its unique structure allows for various chemical modifications through oxidation and substitution reactions:

- Synthesis of Fluorescent Dyes: this compound can be utilized in producing fluorescent dyes used in biological imaging and sensing applications .

Material Science

Due to its unique electronic properties, this compound is being explored for use in organic electronic devices:

- Organic Light Emitting Diodes (OLEDs): Research has indicated that carbazole derivatives can be effective in OLED applications due to their ability to emit light when an electric current is applied .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of various carbazole derivatives, including this compound. The findings highlighted its ability to inhibit tumor growth in vitro and in vivo models of breast cancer. The mechanism was attributed to the induction of apoptosis in cancer cells.

Case Study 2: Antimicrobial Efficacy

In another study published in Pharmaceutical Biology, researchers evaluated the antimicrobial activity of this compound against common bacterial strains. The results demonstrated significant inhibition zones compared to control groups, suggesting its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism by which N-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl)acetamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Compound A : N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide

- Molecular Formula : C₂₇H₂₅N₃O₅

- Key Features :

- Methoxy group at the 6-position of the carbazole core.

- Additional cyclopenta[c]chromen-7-yloxy substituent.

- The bulky chromen substituent increases molecular weight (≈487 g/mol) and may reduce solubility compared to the parent compound .

Compound B : N-{3-[(6-Chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide

- Key Features :

- Chloro substitution at the 6-position of the carbazole.

- Aryl carbonyl linker to the acetamide group.

- The aryl carbonyl group may influence metabolic stability, as evidenced by its characterization via IR and NMR in patent literature .

Compound C : N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2-methyl-1H-indol-3-yl)acetamide

- Molecular Formula : C₂₄H₂₅N₃O₂

- Key Features :

- Methoxy group at the 6-position.

- 2-Methylindol-3-yl substituent.

- Physicochemical Properties :

- logP : 4.31 (indicative of high lipophilicity).

- Polar Surface Area (PSA) : 51.96 Ų (moderate hydrogen-bonding capacity).

- Implications : The indole substituent may confer π-π stacking interactions, while the methoxy group could improve solubility relative to purely hydrophobic analogues .

Physicochemical and Pharmacokinetic Comparisons

- Solubility Trends : Larger substituents (e.g., chromen in Compound A) likely reduce aqueous solubility due to increased hydrophobicity. Methoxy groups (Compounds A and C) may counterbalance this by introducing moderate polarity.

- Metabolic Stability : Halogenated derivatives (e.g., Compound B) may exhibit slower hepatic clearance due to reduced susceptibility to oxidative metabolism .

Hydrogen Bonding and Crystal Packing

- The acetamide group in the target compound participates in N–H···O hydrogen bonds , influencing crystal packing and stability.

- Methoxy-substituted analogues (e.g., Compound C) may engage in C–H···O interactions, altering supramolecular assembly compared to non-substituted derivatives .

Biological Activity

N-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl)acetamide is a compound belonging to the carbazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Basic Information

| Property | Details |

|---|---|

| Molecular Formula | C14H14N2O2 |

| Molecular Weight | 242.27 g/mol |

| CAS Number | 424798-07-2 |

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | 559.4 ± 45.0 °C at 760 mmHg |

| Flash Point | 292.1 ± 28.7 °C |

The compound's structure features a carbazole core modified with an acetamide group, contributing to its unique biological properties .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent in clinical settings .

Anticancer Activity

The compound has shown promise in anticancer applications. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms involving the modulation of key signaling pathways. For instance, it has been observed to interact with Bcl-2 proteins, which are critical regulators of apoptosis .

Case Study: Cytotoxicity Assays

In a series of cytotoxicity assays conducted on different cancer cell lines, this compound demonstrated varying degrees of inhibition:

| Cell Line | IC50 (µg/mL) | Notes |

|---|---|---|

| A-431 (epidermoid) | 1.98 | Comparable to doxorubicin |

| Jurkat (T-cell) | 1.61 | Induces significant apoptosis |

These findings suggest that the compound could be a viable candidate for further development as an anticancer therapeutic agent .

The biological activity of this compound is primarily attributed to its ability to bind selectively to specific molecular targets within cells. This binding can alter cellular signaling pathways and lead to various biological responses:

- Apoptosis Induction : The compound may activate apoptotic pathways by interacting with pro-apoptotic and anti-apoptotic proteins.

- Cell Cycle Arrest : It can induce cell cycle arrest at specific phases, preventing cancer cell proliferation.

- Antimicrobial Mechanisms : The exact mechanisms by which it exerts antimicrobial effects are still under investigation but may involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways .

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl)acetamide and related carbazole derivatives?

The synthesis typically involves functionalization of the carbazole core followed by acetylation. For example, nitration of precursor chromene derivatives (e.g., N-(4-hydroxy-2-oxo-2H-chromen-3-yl)acetamide) under microwave irradiation with P₂O₅ yields nitro-substituted intermediates, which are condensed to form fused oxazolone structures . Characterization via IR, NMR, and mass spectrometry is critical to confirm regioselectivity and purity . Computational tools (e.g., density functional theory) can predict reaction pathways and optimize conditions.

Q. How can researchers validate the structural integrity of this compound using spectroscopic and computational methods?

Key techniques include:

- ¹H/¹³C NMR : Assign aromatic and aliphatic protons, with particular attention to carbazole ring substituents and acetamide group conformation .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns .

- Computational prediction : Use software like Gaussian or ADF to simulate NMR chemical shifts and compare with experimental data .

- pKa and logP prediction : Tools like MarvinSketch or ChemAxon estimate solubility and ionization behavior for formulation studies .

Q. What computational approaches are recommended for predicting physicochemical properties (e.g., melting point, logP) of carbazole derivatives?

Machine learning models (e.g., Random Forest, SVM) trained on datasets of structurally related compounds can predict properties such as melting point (e.g., 214.26°C predicted for 2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide) and logP (~1.28) . Molecular dynamics simulations further refine these predictions by modeling intermolecular interactions in crystal lattices .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement determines bond lengths, angles, and hydrogen-bonding networks. For example, ORTEP-III visualizes thermal ellipsoids to assess positional disorder . Graph-set analysis (e.g., Etter’s rules) classifies hydrogen-bonding motifs (e.g., R₂²(8) rings) to infer packing efficiency and stability .

Q. How should researchers design structure-activity relationship (SAR) studies to evaluate antifungal activity in carbazole derivatives?

- Core modifications : Introduce substituents (e.g., halogens, methyl groups) at positions 6 or 9 to probe electronic effects on antifungal efficacy .

- Biological assays : Use standardized microdilution methods (e.g., CLSI M27/M38) against Candida spp. or Aspergillus spp., correlating MIC values with logP and hydrogen-bond donor/acceptor counts .

- Docking studies : Map interactions with fungal cytochrome P450 targets using AutoDock Vina or Schrödinger Suite .

Q. What strategies address contradictory crystallographic and spectroscopic data in conformational analysis?

- Multi-method validation : Cross-validate SCXRD data with solid-state NMR or Raman spectroscopy to resolve discrepancies in ring puckering or acetamide orientation .

- Dynamic studies : Variable-temperature NMR or molecular dynamics simulations identify flexible regions (e.g., tetrahydrocarbazole ring puckering) that may explain differences between solution and solid-state conformations .

Q. How can hydrogen-bonding patterns in carbazole-acetamide crystals inform co-crystal design for enhanced bioavailability?

Analyze synthons (e.g., N–H···O interactions between acetamide and carboxylic acid co-formers) using Mercury (CCDC) to predict co-crystal stability. Etter’s graph-set rules prioritize motifs like chains or dimers that improve dissolution rates without compromising crystallinity .

Q. What experimental and computational methods are critical for analyzing the puckering dynamics of the tetrahydrocarbazole ring?

- Cremer-Pople coordinates : Quantify ring puckering amplitude (θ) and phase angle (φ) from SCXRD data to classify conformers (e.g., envelope vs. half-chair) .

- DFT calculations : Compare energy barriers between puckered states (e.g., ΔG for chair-to-boat transitions) to assess conformational flexibility .

Data Analysis and Optimization

Q. How should researchers optimize synthetic yields when scaling up carbazole-acetamide derivatives?

- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize reaction parameters (e.g., temperature, catalyst loading) .

- In-line analytics : Implement PAT tools (e.g., ReactIR) to monitor intermediates in real time and adjust conditions dynamically .

Q. What statistical approaches resolve conflicting biological activity data across different assay platforms?

- Meta-analysis : Pool data from multiple assays (e.g., broth microdilution vs. agar diffusion) using mixed-effects models to identify platform-specific biases .

- Machine learning : Train classifiers on bioactivity datasets to distinguish artifacts (e.g., solvent interference) from true structure-activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.